molecular formula C12H11NO3S B173700 1-Tosyl-1H-pyrrole-3-carbaldehyde CAS No. 117954-70-8

1-Tosyl-1H-pyrrole-3-carbaldehyde

Cat. No. B173700
CAS RN: 117954-70-8
M. Wt: 249.29 g/mol
InChI Key: UJCPINMMJOQEOT-UHFFFAOYSA-N
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Description

1-Tosyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO3S . It has an average mass of 249.286 Da and a monoisotopic mass of 249.045959 Da .


Synthesis Analysis

The synthesis of pyrroles, including 1-Tosyl-1H-pyrrole-3-carbaldehyde, can be achieved through various methods. One such method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines . A sequential multi-component method for the synthesis of N-arylpyrrole-3-carbaldehydes has also been developed. This reaction involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated Ar/HetAr/indolyl-imines, followed by IBX-mediated oxidative aromatization in one-pot operation .


Chemical Reactions Analysis

The chemical reactions involving 1-Tosyl-1H-pyrrole-3-carbaldehyde are diverse. For instance, it can undergo a Cu/ABNO-catalyzed aerobic oxidative coupling with diols and a broad range of primary amines . In another reaction, it can participate in a sequential multi-component reaction involving a proline-catalyzed direct Mannich reaction-cyclization sequence followed by IBX-mediated oxidative aromatization .


Physical And Chemical Properties Analysis

1-Tosyl-1H-pyrrole-3-carbaldehyde is a solid substance that can range in color from white to yellow to brown or gray . It has a molecular weight of 95.1 . The compound should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Development of Cascade Reactions : A study by Ni, Wang, and Tong (2016) demonstrates the application of 1-Tosyl-1H-pyrrole-3-carbaldehyde in cascade (3 + 2) annulation and aromatization reactions with bisnucleophiles, leading to the formation of thiophene and 1H-pyrrole products.
  • Formation of Magnetic Clusters : Research by Giannopoulos et al. (2014) utilized a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde, in the coordination of paramagnetic transition metal ions, forming high nuclearity {Mn(III)25} barrel-like clusters with magnetic properties.

Spectroscopic and Structural Analysis

  • NMR Spectroscopy and DFT Calculations : Afonin et al. (2009) conducted studies using NMR spectroscopy and DFT calculations on 1-vinylpyrrole-2-carbaldehyde oxime, a compound structurally similar to 1-Tosyl-1H-pyrrole-3-carbaldehyde. This research provides insights into intramolecular hydrogen bonding effects.

Material Science and Catalysis

  • Synthesis of Fluorinated Pyrroles : In the studies by Surmont et al. (2009), the synthesis of various new 3-fluorinated pyrroles, potentially relevant to the study of 1-Tosyl-1H-pyrrole-3-carbaldehyde, was explored.

Biomedical Research

  • Bio-pharmacological Evaluation : Although not directly involving 1-Tosyl-1H-pyrrole-3-carbaldehyde, Battilocchio et al. (2013) synthesized a class of pyrrole derivatives with bio-pharmacological applications, indicating the potential of structurally similar compounds in medicinal chemistry.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, and precautionary statement P261 .

Mechanism of Action

Target of Action

1-Tosyl-1H-pyrrole-3-carbaldehyde is a chemical compound that is used as a precursor in the synthesis of biologically active molecules . It is particularly important in the synthesis of indole derivatives, which are prevalent in various alkaloids . These alkaloids have a wide range of biological activities and can interact with numerous targets in the body .

Mode of Action

It is known that the compound can undergo various chemical reactions to form complex molecules . These reactions can lead to changes in the compound’s structure, which can subsequently affect its interaction with its targets .

Biochemical Pathways

1-Tosyl-1H-pyrrole-3-carbaldehyde is involved in the synthesis of indole derivatives . Indole derivatives are known to affect various biochemical pathways in the body. They have been shown to exhibit antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-HIV activities . The exact pathways affected by 1-Tosyl-1H-pyrrole-3-carbaldehyde and its derivatives would depend on the specific derivative and its biological activity.

Result of Action

The molecular and cellular effects of 1-Tosyl-1H-pyrrole-3-carbaldehyde would depend on the specific indole derivative that it is used to synthesize. For example, indole derivatives have been shown to have various biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-HIV activities . These activities can result in a wide range of molecular and cellular effects.

properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-7-6-11(8-13)9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCPINMMJOQEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438971
Record name 1-TOSYL-1H-PYRROLE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tosyl-1H-pyrrole-3-carbaldehyde

CAS RN

117954-70-8
Record name 1-TOSYL-1H-PYRROLE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Manganese dioxide (100 g) was added to the solution of 11 (14.3 g, 0.057 mol) in 250 mL chloroform and the mixture was refluxed for 12 h. The mixture was then filtered and the filtrate was concentrated under vacuum to afford a yellow oil which subjected to flash chromatography (silica gel, hexane:ethyl acetate=2:1) to afford 12 as a white solid (7.2 g, 51%). 1H NMR (CDCl3, δ/ppm), 9.97 (s, 1H), 7.81 (m, 2H), 7.63 (m, 1H), 7.34 (d, 2H), 7.16 (m, 1H), 6.40 (t, 1H), 2.42 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
14.3 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
100 g
Type
catalyst
Reaction Step Three
Name
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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